Cefovecin

Descripción general

Descripción

Cefovecina es un antibiótico cefalosporínico de tercera generación de amplio espectro. Se utiliza principalmente en medicina veterinaria para tratar infecciones de la piel y tejidos blandos en gatos y perros. Cefovecina se comercializa bajo el nombre comercial Convenia y es conocida por su formulación inyectable de acción prolongada, que garantiza el cumplimiento de los programas de dosificación .

Mecanismo De Acción

Cefovecina ejerce sus efectos interfiriendo con la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a penicilina en la pared celular bacteriana, bloqueando la síntesis de la pared celular y provocando la muerte celular. Debido a sus altas propiedades de unión a proteínas, Cefovecina no es efectiva contra especies de Pseudomonas o Enterococcus .

Análisis Bioquímico

Biochemical Properties

Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .

Cellular Effects

This compound exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, this compound can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, this compound prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but this compound’s high protein-binding capacity and long half-life make it particularly effective for extended periods .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained efficacy over time. Studies have demonstrated that this compound maintains its antibacterial activity for up to 14 days following administration . The stability of this compound is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . This compound does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .

Transport and Distribution

This compound is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . This compound’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Métodos De Preparación

La cefovecina se sintetiza mediante una serie de reacciones químicas que involucran intermediarios. Uno de los pasos clave en su síntesis implica la preparación de intermediarios halogenados reactivos. Estos intermediarios se utilizan luego para formar la estructura de cefalosporina C3-sustituida de Cefovecina . La producción industrial de Cefovecina implica la reconstitución de la sustancia activa, Cefovecina sódica, con un diluyente acuoso estéril .

Análisis De Reacciones Químicas

Cefovecina sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: La síntesis de Cefovecina implica reacciones de sustitución donde se utilizan intermediarios reactivos para formar la estructura final de la cefalosporina.

Los reactivos comunes utilizados en estas reacciones incluyen intermediarios halogenados y varios solventes. Los principales productos formados a partir de estas reacciones son los compuestos activos de cefalosporina .

Aplicaciones Científicas De Investigación

Cefovecina tiene varias aplicaciones de investigación científica, particularmente en medicina veterinaria:

Tratamiento de infecciones cutáneas: Cefovecina se utiliza para tratar infecciones cutáneas en gatos y perros causadas por bacterias como Pasteurella multocida, Staphylococcus intermedius y Streptococcus canis

Tratamiento de infecciones del tracto urinario: También se utiliza para tratar infecciones del tracto urinario en perros y gatos.

Investigación sobre resistencia a los antibióticos: La formulación de acción prolongada de Cefovecina la convierte en un tema de investigación en el campo de la resistencia a los antibióticos, ya que las concentraciones sub terapéuticas prolongadas pueden conducir al desarrollo de cepas bacterianas resistentes.

Comparación Con Compuestos Similares

Cefovecina forma parte de la clase de antibióticos cefalosporínicos, que incluye otros compuestos como:

Cefadroxilo: Otra cefalosporina utilizada para tratar infecciones cutáneas en perros.

Ceftriaxona: Una cefalosporina de tercera generación utilizada en medicina humana.

La singularidad de Cefovecina radica en su formulación inyectable de acción prolongada, que garantiza el cumplimiento y reduce el riesgo de dosis perdidas .

Propiedades

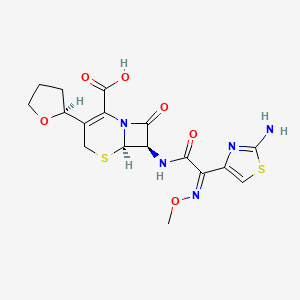

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-34-5 | |

| Record name | Cefovecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefovecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOVECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

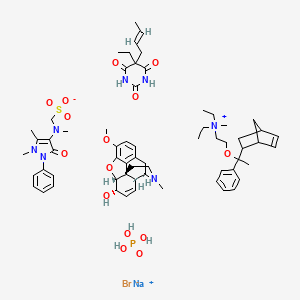

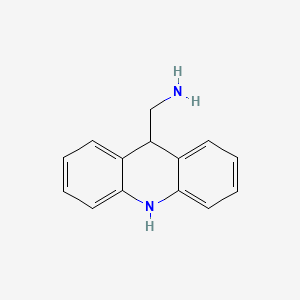

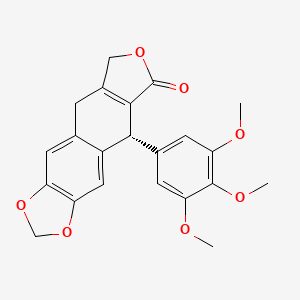

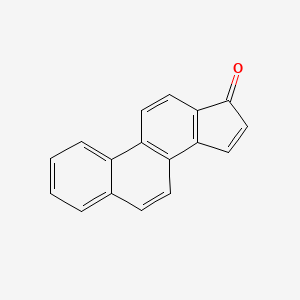

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefovecin?

A1: this compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to this compound?

A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in this compound susceptibility among different geographical regions?

A3: Yes, studies have observed variations in this compound susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of this compound?

A4: this compound's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: this compound exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: this compound has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While this compound exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: this compound is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that this compound exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of this compound elimination?

A7: this compound is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of this compound in veterinary medicine?

A8: this compound is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of this compound compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that this compound is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, this compound exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where this compound might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While this compound is effective for many infections, there are some considerations: - Short half-life in certain species: this compound's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of this compound, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, leading to resistance.

Q12: Are there any safety concerns associated with this compound use in animals?

A12: this compound is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with this compound treatment.

Q13: What are some ongoing research areas related to this compound?

A13: Ongoing research on this compound focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of this compound.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of this compound use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of this compound is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)

![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)

![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)